alpha Lipoic acid

Catalog No.
S001680
CAS No.
1077-28-7
M.F
C8H14O2S2
M. Wt
206.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha Lipoic acid

CAS Number

1077-28-7

Product Name

alpha Lipoic acid

IUPAC Name

5-(dithiolan-3-yl)pentanoic acid

Molecular Formula

C8H14O2S2

Molecular Weight

206.3 g/mol

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)

InChI Key

AGBQKNBQESQNJD-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble
Yellow powder; solubility in ethanol: 50 mg/mL /Synthetic, oxidized form/
Soluble in methanol, ethanol, diethyl ether and chloroform

Synonyms

Acid, alpha-Lipoic, Alpha Lipogamma, alpha Lipoic Acid, Alpha Lipon Stada, alpha Liponaure Heumann, Alpha Liponsaure Sofotec, alpha Liponsaure von ct, Alpha Lippon AL, alpha Vibolex, Alpha-Lipogamma, alpha-Lipoic Acid, Alpha-Lipon Stada, alpha-Liponaure Heumann, Alpha-Liponsaure Sofotec, alpha-Liponsaure von ct, Alpha-Lippon AL, alpha-Vibolex, Alphaflam, AlphaLipogamma, AlphaLipon Stada, alphaLiponaure Heumann, AlphaLiponsaure Sofotec, alphaLiponsaure von ct, AlphaLippon AL, alphaVibolex, Azulipont, biomo lipon, biomo-lipon, biomolipon, duralipon, espa lipon, espa-lipon, espalipon, Fenint, Injekt, Thiogamma, Juthiac, Lipoic Acid, Liponsaure ratiopharm, Liponsaure-ratiopharm, Liponsaureratiopharm, MTW Alphaliponsaure, MTW-Alphaliponsaure, MTWAlphaliponsaure, Neurium, Pleomix Alpha, Pleomix Alpha N, Pleomix-Alpha, Pleomix-Alpha N, PleomixAlpha, PleomixAlpha N, Thioctacid, Thioctacide T, Thioctic Acid, Thiogamma Injekt, Thiogamma oral, Tromlipon, Verla Lipon, Verla-Lipon, VerlaLipon

Canonical SMILES

C1CSSC1CCCCC(=O)O

The exact mass of the compound Thioctic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in methanol, ethanol, diethyl ether and chloroformin water, 127 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758651. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of thia fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Alpha-lipoic acid (ALA), also known as 1,2-dithiolane-3-pentanoic acid, is a highly reactive organosulfur compound characterized by its terminal dithiolane ring and amphiphilic solubility profile [1]. In industrial and scientific procurement, ALA is primarily evaluated for its dual functionality: it serves as a potent redox mediator capable of cycling between its oxidized and reduced (dihydrolipoic acid) states, and as a reactive monomer that undergoes ring-opening polymerization under thermal or UV stress [2]. Unlike standard water-soluble or lipid-soluble antioxidants, ALA partitions into both aqueous and lipid phases, making it a versatile precursor for advanced nutraceuticals, cell culture media, and redox-responsive polymeric nanocarriers.

Substituting alpha-lipoic acid with generic antioxidants like vitamin C, vitamin E, or glutathione fails due to fundamental differences in redox thermodynamics and phase solubility. ALA possesses a standard reduction potential of -0.32 V, which is significantly lower than that of glutathione (-0.24 V), allowing ALA to spontaneously regenerate these generic substitutes rather than merely acting as a parallel scavenger [1]. Furthermore, substituting racemic ALA with the enantiopure R-lipoic acid (R-ALA) without adjusting manufacturing parameters often leads to catastrophic formulation failures. R-ALA melts and undergoes spontaneous ring-opening polymerization at 46–51 °C, whereas the racemic mixture remains stable up to 58–62 °C [2]. This thermal discrepancy means that standard high-shear mixing or tableting processes designed for the racemate will degrade the R-enantiomer into insoluble poly(disulfide) polymers, rendering the final product inactive.

Thermodynamic Superiority in Redox Cycling vs. Glutathione

Alpha-lipoic acid and its reduced form, dihydrolipoic acid (DHLA), form a redox couple with a standard reduction potential of -0.32 V. In direct comparison, the cellular benchmark glutathione (GSH/GSSG) operates at a redox potential of -0.24 V[1]. This 80 mV difference provides the thermodynamic driving force required for DHLA to directly reduce oxidized glutathione, vitamin C, and other downstream antioxidants. Consequently, formulations utilizing ALA can maintain cellular antioxidant networks more efficiently than those relying on direct glutathione supplementation, which cannot regenerate itself in the absence of specific enzymatic cofactors.

Evidence DimensionStandard Reduction Potential (E°')
Target Compound Data-0.32 V (ALA/DHLA couple)
Comparator Or Baseline-0.24 V (Glutathione GSH/GSSG couple)
Quantified Difference80 mV lower reduction potential for ALA
ConditionsStandard physiological redox conditions

Enables the procurement of ALA as a master antioxidant capable of recycling cheaper, secondary antioxidants in complex formulations.

Thermal Processability and Polymerization Threshold: Racemic vs. R-Enantiomer

The selection between racemic alpha-lipoic acid and enantiopure R-lipoic acid is heavily dictated by their thermal stability during processing. Racemic ALA exhibits a melting point of 58–62 °C, above which it undergoes thermal ring-opening polymerization (ROP) into linear disulfides [1]. In contrast, the pure R-enantiomer melts and polymerizes at a significantly lower threshold of 46–51 °C. This 10–15 °C difference is critical during industrial scale-up, as standard tableting, milling, or hot-melt extrusion processes frequently generate localized heat exceeding 50 °C, which degrades the R-enantiomer but spares the racemate.

Evidence DimensionMelting Point / Thermal Polymerization Threshold
Target Compound Data58–62 °C (Racemic ALA)
Comparator Or Baseline46–51 °C (R-Lipoic Acid)
Quantified Difference11–12 °C higher thermal stability margin for the racemate
ConditionsSolid-state thermal processing / tableting

Dictates the mandatory use of the racemic form for standard high-temperature manufacturing, or necessitates costly cold-processing for the R-enantiomer.

Initiator-Free Polymerization for Nanocarrier Synthesis

Unlike standard vinyl monomers that require chemical initiators, catalysts, or UV light to polymerize, alpha-lipoic acid undergoes spontaneous thermal ring-opening polymerization (ROP) when heated above its melting point (e.g., 85 °C)[1]. This process yields poly(alpha-lipoic acid) (PαLA) with near 100% atom economy and zero residual initiator toxicity. When compared to conventional biodegradable polymers like PLGA, the resulting PαLA is inherently redox-responsive due to the continuous disulfide backbone, allowing for triggered degradation in glutathione-rich environments.

Evidence DimensionPolymerization Catalyst Requirement
Target Compound Data0% (Initiator-free thermal ROP at 85 °C)
Comparator Or BaselineRequires chemical initiators/catalysts (Standard vinyl/acrylate monomers)
Quantified DifferenceComplete elimination of toxic initiator residues
ConditionsBulk thermal polymerization (85 °C for 3 hours)

Makes ALA a highly attractive, clean-chemistry precursor for synthesizing redox-responsive drug delivery vehicles and biocompatible hydrogels.

Pharmacokinetic Bioavailability: R-ALA vs. Racemic Mixture

While racemic ALA offers a higher thermal stability margin for manufacturing, the enantiopure R-lipoic acid (R-ALA) demonstrates significantly higher systemic bioavailability. Pharmacokinetic studies show that following oral administration, peak plasma concentrations (Cmax) of R-ALA are 40% to 50% higher than those of S-lipoic acid derived from the racemic mixture[1]. This differential absorption indicates that for clinical or therapeutic applications where maximum tissue saturation is required, the R-enantiomer provides a quantifiable pharmacokinetic advantage, justifying its higher procurement cost and stricter handling requirements.

Evidence DimensionPeak Plasma Concentration (Cmax) relative absorption
Target Compound Data40–50% higher absorption (R-Lipoic Acid)
Comparator Or BaselineBaseline absorption (S-Lipoic Acid / Racemate)
Quantified DifferenceUp to 1.5x greater systemic bioavailability for the R-enantiomer
ConditionsSingle oral dose administration in human subjects

Justifies the higher cost and complex cold-chain logistics of R-ALA for premium, high-efficacy clinical formulations.

High-Shear Industrial Nutraceutical Manufacturing

Due to its thermal stability up to 58–62 °C, racemic alpha-lipoic acid is the required choice for large-scale tableting, milling, and hot-melt extrusion processes. Its higher melting point prevents the premature ring-opening polymerization that degrades the R-enantiomer under standard mechanical heat generation [1].

Synthesis of Redox-Responsive Polymeric Nanocarriers

ALA is a highly efficient monomer for creating smart drug delivery systems. By exploiting its initiator-free thermal ring-opening polymerization at 85 °C, chemists can synthesize poly(alpha-lipoic acid) (PαLA) with zero toxic catalyst residue. The resulting disulfide-rich polymer rapidly degrades in the presence of high intracellular glutathione, enabling targeted payload release [2].

Antioxidant Supplementation in Cell Culture Media

Because the ALA/DHLA redox couple operates at -0.32 V, it is more thermodynamically effective than direct glutathione supplementation (-0.24 V) for maintaining long-term cellular redox balance. ALA can be added to bioreactor media to continuously regenerate oxidized vitamin C and glutathione, extending cell viability in high-density cultures [1].

Clinical Formulations via Cold Processing

For applications demanding maximum bioavailability, the R-enantiomer is procured despite its lower stability. To mitigate its 46–51 °C polymerization threshold, R-ALA is typically formulated using cold-processing techniques or stabilized via cyclodextrin inclusion complexes, ensuring the delivery of its 40–50% higher peak plasma concentration [1].

Color/Form

Forms yellowish flakes

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

206.04352203 Da

Monoisotopic Mass

206.04352203 Da

Heavy Atom Count

12

LogP

log Kow = 3.40 (est)

Decomposition

When heated to decomposition, material mits toxic fumes of /sulfur oxides/.

Appearance

Powder

Melting Point

47.5-48 °C

UNII

73Y7P0K73Y

GHS Hazard Statements

Aggregated GHS information provided by 313 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 28 of 313 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 285 of 313 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance.
Alpha-lipoic acid (ALA) is a caprylic acid-derived antioxidant. The compound is synthesized in the mitochondria and is a cofactor in the enzymatic nutrient breakdown. ALA is also available in red meat, beets, carrots, potatoes, spinach, and broccoli. ALA consists of a dithiol functional group that eliminates reactive oxygen species (ROS) by reducing the oxidized forms of other antioxidants. The organosulfur compound was discovered in 1937 when scientists found a type of bacteria that uses potato juice for reproduction.

Therapeutic Uses

/EXPERIMENTAL THERAPY/ The aim of this trial was to evaluate the effects of alpha-lipoic acid (ALA) on positive sensory symptoms and neuropathic deficits in diabetic patients with distal symmetric polyneuropathy (DSP). In this multicenter, randomized, double-blind, placebo-controlled trial, 181 diabetic patients in Russia and Israel received once-daily oral doses of 600 mg (n = 45) (ALA600), 1,200 mg (n = 47) (ALA1200), and 1,800 mg (ALA1800) of ALA (n = 46) or placebo (n = 43) for 5 weeks after a 1-week placebo run-in period. The primary outcome measure was the change from baseline of the Total Symptom Score (TSS), including stabbing pain, burning pain, paresthesia, and asleep numbness of the feet. Secondary end points included individual symptoms of TSS, Neuropathy Symptoms and Change (NSC) score, Neuropathy Impairment Score (NIS), and patients' global assessment of efficacy. Mean TSS did not differ significantly at baseline among the treatment groups and on average decreased by 4.9 points (51%) in ALA600, 4.5 (48%) in ALA1200, and 4.7 (52%) in ALA1800 compared with 2.9 points (32%) in the placebo group (all P < 0.05 vs. placebo). The corresponding response rates (> or = 50% reduction in TSS) were 62, 50, 56, and 26%, respectively. Significant improvements favoring all three ALA groups were also noted for stabbing and burning pain, the NSC score, and the patients' global assessment of efficacy. The NIS was numerically reduced. Safety analysis showed a dose-dependent increase in nausea, vomiting, and vertigo. CONCLUSIONS: Oral treatment with ALA for 5 weeks improved neuropathic symptoms and deficits in patients with DSP. An oral dose of 600 mg once daily appears to provide the optimum risk-to-benefit ratio.
/EXPERIMENTAL THERAPY/ Mitochondria produce reactive oxygen species that may contribute to vascular dysfunction. alpha-Lipoic acid and acetyl-L-carnitine reduce oxidative stress and improve mitochondrial function. In a double-blind crossover study, the authors examined the effects of combined alpha-lipoic acid/acetyl-L-carnitine treatment and placebo (8 weeks per treatment) on vasodilator function and blood pressure in 36 subjects with coronary artery disease. Active treatment increased brachial artery diameter by 2.3% (P=.008), consistent with reduced arterial tone. Active treatment tended to decrease systolic blood pressure for the whole group (P=.07) and had a significant effect in the subgroup with blood pressure above the median (151+/-20 to 142+/-18 mm Hg; P=.03) and in the subgroup with the metabolic syndrome (139+/-21 to 130+/-18 mm Hg; P=.03). Thus, mitochondrial dysfunction may contribute to the regulation of blood pressure and vascular tone....
/EXPERIMENTAL THERAPY/ Lipoic acid is an antioxidant that suppresses and treats an animal model of multiple sclerosis, experimental autoimmune encephalomyelitis. The purpose of this study was to determine the pharmacokinetics (PK), tolerability and effects on matrix metalloproteinase-9 (MMP-9) and soluble intercellular adhesion molecule-1 (sICAMP-1) of oral lipoic acid in patients with multiple sclerosis. Thirty-seven MS subjects were randomly assigned to one of four groups: placebo, lipoic acid 600 mg twice a day, lipoic acid 1200 mg once a day and lipoic acid 1200 mg twice a day. Subjects took study capsules for 14 days. ... Subjects taking 1200 mg lipoic acid had substantially higher peak serum lipoic acid levels than those taking 600 mg and that peak levels varied considerably among subjects. We also found a significant negative correlation between peak serum lipoic acid levels and mean changes in serum MMP-9 levels (T = -0.263, P =0.04). There was a significant dose response relationship between lipoic acid and mean change in serum sICAM-1 levels (P =0.03). ... Oral lipoic acid is generally well tolerated and appears capable of reducing serum MMP-9 and sICAM-1 levels. Lipoic acid may prove useful in treating MS by inhibiting MMP-9 activity and interfering with T-cell migration into the CNS.
/EXPERIMENTAL THERAPY/ Mitochondrial dysfunction and oxidative damage are highly involved in the pathogenesis of Parkinson's disease. Some mitochondrial antioxidants/nutrients that can improve mitochondrial function and/or attenuate oxidative damage have been implicated in Parkinson's disease therapy. However, few studies have evaluated the preventative effects of a combination of mitochondrial antioxidants/nutrients against Parkinson's disease, and even fewer have sought to optimize the doses of the combined agents. The present study examined the preventative effects of two mitochondrial antioxidant/nutrients, R-alpha-lipoic acid (LA) and acetyl-L-carnitine (ALC), in a chronic rotenone-induced cellular model of Parkinson's disease. We demonstrated that 4-week pretreatment with LA and/or ALC effectively protected SK-N-MC human neuroblastoma cells against rotenone-induced mitochondrial dysfunction, oxidative damage, and accumulation of alpha-synuclein and ubiquitin. Most notably, we found that when combined, LA and ALC worked at 100 to 1000 fold lower concentrations than they did individually. We also found that pretreatment with combined LA and ALC increased mitochondrial biogenesis and decreased production of reactive oxygen species through the upregulation of the peroxisome proliferator-activated receptor-gamma coactivator 1alpha as a possible underlying mechanism. This study provides important evidence that combining mitochondrial antioxidant/nutrients at optimal doses might be an effective and safe prevention strategy for Parkinson's disease. /R-alpha-lipoic acid/
For more Therapeutic Uses (Complete) data for alpha-Lipoic acid (11 total), please visit the HSDB record page.

Pharmacology

Alpha-Lipoic Acid is a naturally occurring micronutrient, synthesized in small amounts by plants and animals (including humans), with antioxidant and potential chemopreventive activities. Alpha-lipoic acid acts as a free radical scavenger and assists in repairing oxidative damage and regenerates endogenous antioxidants, including vitamins C and E and glutathione. This agent also promotes glutathione synthesis. In addition, alpha-lipoic acid exerts metal chelating capacities and functions as a cofactor in various mitochondrial enzyme complexes involved in the decarboxylation of alpha-keto acids.

MeSH Pharmacological Classification

Antioxidants

ATC Code

A - Alimentary tract and metabolism
A16 - Other alimentary tract and metabolism products
A16A - Other alimentary tract and metabolism products
A16AX - Various alimentary tract and metabolism products
A16AX01 - Thioctic acid

Mechanism of Action

Lipoic Acid is generally involved in oxidative decarboxylations of keto acids and is presented as a growth factor for some organisms. Lipoic acid exists as two enantiomers, the R-enantiomer and the S-enantiomer. Normally only the R-enantiomer of an amino acid is biologically active, but for lipoic acid the S-enantiomer assists in the reduction of the R-enantiomer when a racemic mixture is given. Some recent studies have suggested that the S-enantiomer in fact has an inhibiting effect on the R-enantiomer, reducing its biological activity substantially and actually adding to oxidative stress rather than reducing it. Furthermore, the S-enantiomer has been found to reduce the expression of GLUT-4s in cells, responsible for glucose uptake, and hence reduce insulin sensitivity.
Alpha-lipoic acid (LA) shows a protective effect on oxidative stress-induced apoptosis while it induces apoptosis in various cancer cells. Intracellular Ca(2+) plays a central role in triggering apoptotic pathways. In the present study, we aim to investigate whether LA induces apoptosis in lung cancer cells and whether Ca(2+) is involved in LA-induced apoptosis. We found that LA decreased cell viability and increased DNA fragmentation of the cells. LA activated the caspase-independent pathway, determined by upregulation of poly(ADP-ribose) polymerase (PARP) and increased the nuclear level of apoptosis-inducing factor and caspase-dependent apoptotic pathway, determined by increased levels of cytochrome c and PARP-1 cleavage product. LA-induced apoptotic alterations were inhibited in the cells treated with Ca(2+) chelator BAPTA-AM. In conclusion, LA induces apoptosis through caspase-independent and caspase-dependent pathways, which is mediated by intracellular Ca(2+).
Alpha-lipoic acid is known to increase insulin sensitivity in vivo and to stimulate glucose uptake into adipose and muscle cells in vitro. In this study, alpha-lipoic acid was demonstrated to stimulate the autophosphorylation of insulin receptor and glucose uptake into 3T3-L1 adipocytes by reducing the thiol reactivity of intracellular proteins. To elucidate mechanism of this effect, role of protein thiol groups and H(2)O(2) in insulin receptor autophosphorylation and glucose uptake was investigated in 3T3-L1 adipocytes following stimulation with alpha-lipoic acid. Alpha-lipoic acid or insulin treatment of adipocytes increased intracellular level of oxidants, decreased thiol reactivity of the insulin receptor beta-subunit, increased tyrosine phosphorylation of the insulin receptor, and enhanced glucose uptake. Alpha-lipoic acid or insulin-stimulated glucose uptake was inhibited (i) by alkylation of intracellular, but not extracellular, thiol groups downstream of insulin receptor activation, and (ii) by diphenylene iodonium at the level of the insulin receptor autophosphorylation. alpha-Lipoic acid also inhibited protein tyrosine phosphatase activity and decreased thiol reactivity of protein tyrosine phosphatase 1B. These findings indicate that oxidants produced by alpha-lipoic acid or insulin are involved in activation of insulin receptor and in inactivation of protein tyrosine phosphatases, which eventually result in elevated glucose uptake into 3T3-L1 adipocytes.
Reactive oxygen (ROS) and nitrogen oxide (RNOS) species are produced as by-products of oxidative metabolism. A major function for ROS and RNOS is immunological host defense. Recent evidence indicate that ROS and RNOS may also function as signaling molecules. However, high levels of ROS and RNOS have been considered to potentially damage cellular macromolecules and have been implicated in the pathogenesis and progression of various chronic diseases. alpha-Lipoic acid and dihydrolipoic acid exhibit direct free radical scavenging properties and as a redox couple, with a low redox potential of -0.32 V, is a strong reductant. Several studies provided evidence that alpha-lipoic acid supplementation decreases oxidative stress and restores reduced levels of other antioxidants in vivo. However, there is also evidence indicating that alpha-lipoic acid and dihydrolipoic acid may exert prooxidant properties in vitro. alpha-Lipoic acid and dihydrolipoic acid were shown to promote the mitochondrial permeability transition in permeabilized hepatocytes and isolated rat liver mitochondria. Dihydrolipoic acid also stimulated superoxide anion production in rat liver mitochondria and submitochondrial particles. alpha-Lipoic acid was recently shown to stimulate glucose uptake into 3T3-L1 adipocytes by increasing intracellular oxidant levels and/or facilitating insulin receptor autophosphorylation presumably by oxidation of critical thiol groups present in the insulin receptor beta-subunit. Whether alpha-lipoic acid and/or dihydrolipoic acid-induced oxidative protein modifications contribute to their versatile effects observed in vivo warrants further investigation.
This study investigated the effect of alpha-lipoic acid (ALA) in concentration range 0.7-5.0 mM on the intracellular level of reduced glutathione, the cell cycle phase distribution, the structure of microfilaments and microtubules of normal (3T3) and transformed (3T3-SV40) fibroblasts. We obtained that ALA increased the glutathione content in transformed cells, but did not change its level in normal cells, induced cell cycle arrest of 3T3 cells (but not 3T3-SV40 cells), and disrupted actin microfilaments in cells of both lines. The effect of ALA was compared with N-acetylcysteine (NAC) action. The whole complex of findings allows us to affirm that each of these antioxidants acts on its own target molecules in normal and transformed cells and activates different signal and metabolic pathways in these cells. But at the same time the intermediate steps of ALA and NAC action can be common (alteration of the intracellular level of glutathione, reorganization of actin cytoskeleton, etc.).
For more Mechanism of Action (Complete) data for alpha-Lipoic acid (7 total), please visit the HSDB record page.

Vapor Pressure

9.49X10-1 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

1077-28-7
62-46-4

Absorption Distribution and Excretion

To determine the concentration of alpha-lipoic acid in the aqueous humour and investigate if its topical instillation can increase quantities. Methods: Seventy patients selected to undergo cataract surgery were randomly divided into two groups. Group 1 was used as a control group; for the patients in Group 2, a single instillation of alpha-lipoic acid eye drops (1%) was administered. Immediately before surgery an aliquot of 40-120 microL of aqueous humour was aspirated. The individual aspirations were combined to constitute pools representing time intervals with respect to administration. The levels of alpha-lipoic acid in the aqueous humour were measured using gas chromatography/mass-spectrometry. Pool 0 was created by combining the samples of aqueous humour obtained from the patients in Group 1, the control group, and the level of alpha-lipoic acid was 27.5 + 2.6 ng/mL; in the other pools the time interval between the administration of the eye drops and sampling was respectively 23 minutes, 53 minutes, 72 minutes, 93 minutes and 114 minutes, and the level of alpha-lipoic acid was 33.0 + 10.8 ng/mL; 52.0 + 2.5 ng/mL; 86.7 + 2.5 ng/mL; 91.2 + 2.5 ng/mL; 80.3 + 2.5 ng/mL. /The/ study demonstrates the presence of alpha-lipoic acid in the aqueous humour and indicates that its concentration increases after it is administered in the form of eye drops, reaching maximum values after around 93 minutes. The concentrations that are achieved in the anterior chamber allow us to theorise the possibility of exploiting the antioxidant properties of alpha-lipoic acid.
R(+)-alpha-lipoic acid is a natural occurring compound that acts as an essential cofactor for certain dehydrogenase complexes. The redox couple alpha-lipoic acid/dihydrolipoic acid possesses potent antioxidant activity. Exogenous racemic alpha-lipoic acid orally administered for the symptomatic treatment of diabetic polyneuropathy is readily and nearly completely absorbed, with a limited absolute bioavailability of about 30% caused by high hepatic extraction. Although the pharmacokinetics of the parent drug have been well characterized in humans, relatively little is known regarding the excretion of alpha-lipoic acid and the pharmacokinetics of any metabolites in humans. In the present study, plasma concentration-time courses, urinary excreted amounts, and pharmacokinetic parameters of alpha-lipoic acid metabolites were evaluated in 9 healthy volunteers after multiple once-daily oral administration of 600 mg racemic alpha-lipoic acid. The primary metabolic pathways of alpha-lipoic acid in man, S-methylation and beta-oxidation, were quantitatively confirmed by an HPLC-electrochemical assay newly established prior to the beginning of this study. Major circulating metabolites were the S-methylated beta-oxidation products 4,6-bismethylthio-hexanoic acid and 2,4-bismethylthio-butanoic acid, whereas its conjugated forms accounted for the major portion excreted in urine. There was no statistically significant difference in the pharmacokinetic parameters Cmax, AUC, and tmax between day 1 and day 4. Despite the prolonged half-lives of the major metabolites compared to the parent drug, no evidence of accumulation was found. Mean values of 12.4% of the administered dose were recovered in the urine after 24 hours as the sum of alpha-lipoic acid and its metabolites. The results of the present study revealed that urinary excretion of alpha-lipoic acid and five of its main metabolites does not play a significant role in the elimination of alpha-lipoic acid. Therefore, biliary excretion, further electrochemically inactive degradation products, and complete utilization of alpha-lipoic acid as a primary substrate in the endogenous metabolism should be considered.
In an open-label, parallel-group study involving 16 patients (8 with severely reduced renal function, 8 with end-stage renal disease needing hemodialysis), the effect of renal function on the pharmacokinetics, metabolism, and safety `of alpha-lipoic acid (thioctic acid) was evaluated by comparing the pharmacokinetic parameters with those of a reference group of 8 healthy subjects. Alpha-lipoic acid 600 mg was administered orally once daily for 4 days, and the pharmacokinetic parameters were measured on days 1 and 4. The mean percentage of the administered dose excreted in urine as parent compound was 0.2 and 0.05 in healthy subjects and subjects with severely reduced renal function, respectively. Assuming a bioavailability of 30%, this represents 0.67% and 0.17% of the bioavailable amount of alpha-lipoic acid, respectively. The percentage of total urinary recovered amounts of alpha-lipoic acid and 5 of its metabolites was 12.0 on both days. The respective values for patients with severe kidney damage were 5.2% (day 1) and 6.4% (day 4). The total percentage of the administered dose removed by hemodialysis was 4.0 in patients with end-stage renal disease. Renal clearance of alpha-lipoic acid and its major metabolites, 6,8-bismethylthio-octanoic acid, 4,6-bismethylthio-hexanoic acid and 2,4-bismethylthio-butanoic acid, were significantly decreased in subjects with kidney damage compared to the reference group. Apparent total clearance of alpha-lipoic acid was poorly correlated with creatinine clearance. There is strong evidence that alpha-lipoic acid is mainly excreted by nonrenal mechanism or further degraded to smaller units in the catabolic process. The significantly increased area under the curve values of 4,6-bismethylthio-hexanoic acid and half-lives of 2,4-bismethylthio-butanoic acid on both days in patients with severely reduced function and end-stage renal disease were not considered to be clinically relevant. Although trough levels of both metabolites tend to increase slightly in these subjects, no accumulation effects were detected. We conclude that the pharmacokinetics of alpha-lipoic acid are not influenced by creatinine clearance and are unaffected in subjects with severely reduced kidney function or end-stage renal disease. Hemodialysis did not significantly contribute to the clearance of alpha-lipoic acid. Hence, dose adjustment of alpha-lipoic acid is not necessary in patients with renal dysfunction.
Alpha-lipoic aicd is absorbed from the small intestine and distributed to the liver via the portal circulation and to various tissues in the body via the systemic circulation.The natural R-enantiomer is more readily absorbed than the L-enantiomer and is the more active form. Alpha-lipoic acid readily crosses the blood-brain barrier. It is found, after its distribution to the various body tissues, intracellularly, intramitochondrialy and extracellularly.

Metabolism Metabolites

Alpha-lipoic acid is metabolized to its reduced form, dihydrolipoic acid by mitochondrial lipoamide dehydrogenase. Dihydroipoic acid, together with lipoic acid, form a redox couple. It is also metabolized to lipoamide, which functions as the lipoic acid cofactor in the multienzyme complexes that catalyze the oxidative decarboxylations of pyruvate and alpha-ketoglutarate. Alpha-lipoic acid may be metabolized to dithiol octanoic acid, which can undergo catabolism.
The excretion and biotransformation of rac-alpha-lipoic acid (LA), which is used for the symptomatic treatment of diabetic polyneuropathy, were investigated following single oral dosing of [(14)C]LA to mice (30 mg/kg), rats (30 mg/kg), dogs (10 mg/kg), and unlabeled LA to humans (600 mg). More than 80% of the radioactivity given was renally excreted. Metabolite profiles obtained by radiometric high-performance liquid chromatography revealed that LA was extensively metabolized irrespective of the species. Based on a new on-line liquid chromatography/tandem mass spectroscopy assay developed for negative ions, LA and a total of 12 metabolites were identified. Mitochondrial beta-oxidation played the paramount role in the metabolism of LA. Simultaneously, the circulating metabolites were subjected to reduction of the 1,2-dithiolane ring and subsequent S-methylation. In addition, evidence is given for the first time that the methyl sulfides formed were partly oxidized to give sulfoxides, predominantly in dogs. The disulfoxide of 2,4-bismethylmercapto-butanoic acid, the most polar metabolite identified, was the major metabolite in dogs. Furthermore, new data are presented that suggest conjugation with glycine occurred as a separate metabolic pathway in competition with beta-oxidation, predominantly in mice.
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Lipoic_acid

Drug Warnings

Those with diabetes and problems with glucose intolerance are cautioned that supplemental alpha-lipoic acid may lower blood glucose levels. Blood glucose should be monitored and antidiabetic drug dose adjusted, if necessary, to avoid possible hypoglycemia.
Because of lack of long-term safety data, alpha-lipoic acid should be avoided by pregnant and nursing mothers.

Methods of Manufacturing

Industrial synthesis of thioctic acid is performed in three stages. Monomethyl or monoethyl adipate is converted into the corresponding acid chloride by reaction with thionyl chloride. Treatment with ethylene in the presence of anhydrous aluminum chloride yields 8-chloro-6-ketooctanoate. In the second stage, this ester is reduced to 8-chloro-6-hydroxyoctanoate by using thionyl chloride in pyridine. In the third stage, the chlorine atoms are replaced by sulfur atoms by treatment with sodium disulfide. Hydrolysis of the resulting dithionooctyl ester formed with alcoholic potassium hydroxide gives thioctic acid.

General Manufacturing Information

Helps the body maintain healthy skeletal and cardiac muscle /Coquinone 30/

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Dates

Last modified: 09-12-2023
[1]. Kate Petersen Shay, et al. Is α-lipoic acid a scavenger of reactive oxygen species in vivo? Evidence for its initiation of stress signaling pathways that promote endogenous antioxidant capacity. IUBMB Life
, Volume 60, Issue 6, pages 362–367, June 2008

[2]. Antioxidant, et al. Direct and indirect antioxidant properties of α-lipoic acid and therapeutic potential. Molecular Nutrition & Food Research
Volume 57, Issue 1, pages 114–125, January 2013

[3]. Ning-Ping Foo, et al. α-Lipoic acid inhibits liver fibrosis through the attenuation of ROS-triggered signaling in hepatic stellate cells activated by PDGF and TGF-β. Toxicology
Volume 282, Issues 1–2, 28 March 2011, Pages 39–46

Explore Compound Types